K-7174 is a novel compound recognized primarily as a GATA-specific inhibitor, which has garnered attention for its potential anti-inflammatory properties. This compound is believed to modulate the effects of inflammatory cytokines in various cell types, making it a candidate for therapeutic applications in conditions characterized by excessive inflammation.
K-7174 was first synthesized and characterized in a study published in the Bulletin of the Korean Chemical Society in 2012. The compound is classified under small molecular weight inhibitors that target transcription factors, specifically the GATA family of proteins. Its chemical identity is defined by the International Union of Pure and Applied Chemistry as a proteasome inhibitor with additional roles in gene regulation.
The synthesis of K-7174 involves a straightforward four-step process that utilizes several key chemical reactions:
K-7174's molecular structure features several distinct functional groups that contribute to its biological activity. The compound's precise molecular formula and structure can be derived from its synthesis pathway, but specific structural data such as bond lengths and angles are typically elucidated through techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.
The chemical structure can be represented as follows:
where , , , and correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively, which would need to be specified based on the final synthesized product.
The key reactions involved in synthesizing K-7174 include:
These reactions are characterized by their selectivity and efficiency, with careful control over conditions such as temperature and solvent choice being essential for optimizing yields .
K-7174 operates primarily by inhibiting GATA transcription factors, which play a significant role in regulating gene expression related to inflammatory responses. By suppressing GATA activity, K-7174 can attenuate the expression of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha.
Research indicates that K-7174 may also induce the expression of growth differentiation factor 15 (GDF15), which has implications in iron metabolism and inflammation regulation. In vivo studies have shown that K-7174 treatment leads to decreased hepcidin levels, suggesting its potential role in managing anemia associated with chronic diseases .
K-7174 exhibits several notable physical and chemical properties:
These properties are critical for understanding how K-7174 behaves under physiological conditions, influencing its potential therapeutic applications .
K-7174 has potential applications across various fields:
K-7174 binds irreversibly to the catalytic β-subunits of the 20S proteasome through a distinct mechanism involving covalent modification of active-site threonine residues. X-ray crystallography (PDB ID: 4EU2) reveals that K-7174 occupies all three catalytic sites (β1/caspase-like, β2/trypsin-like, β5/chymotrypsin-like) in a symmetrical configuration, forming hydrogen bonds with Thr1, Asp17, and Lys33 residues across subunits. This binding induces conformational changes that sterically block substrate entry, differing fundamentally from peptide-based inhibitors [1] [3] [10]. Unlike bortezomib’s boronate group, K-7174’s homopiperazine core enables simultaneous multi-subunit engagement, explaining its broader inhibition profile [10].
Table 1: Comparative Proteasome Inhibition Profiles
Parameter | K-7174 | Bortezomib |
---|---|---|
Primary Targets | β1, β2, β5 subunits | β5 subunit (primarily) |
Binding Mechanism | Non-competitive, covalent | Competitive, reversible |
Resistance Mitigation | Effective against β5-mutant cells | Ineffective against β5 mutants |
Synergy with HDACi | Additive effects demonstrated | Limited synergy |
K-7174 maintains efficacy against bortezomib-resistant multiple myeloma cells carrying β5-subunit mutations (e.g., Ala49Thr). Its ability to inhibit residual proteasome activity in resistant cells stems from multi-subunit targeting, whereas bortezomib’s specificity renders it vulnerable to point mutations. Crucially, K-7174 synergizes with histone deacetylase inhibitors (HDACi) by amplifying histone hyperacetylation, unlike bortezomib which primarily relies on ubiquitinated protein accumulation [1] [2].
K-7174 triggers caspase-8 activation within 2 hours of treatment, initiating proteolytic cleavage of Sp1—the master transcriptional regulator of class I HDAC genes (HDAC1, HDAC2, HDAC3). Degraded Sp1 fails to bind GC-rich promoters of HDAC genes, reducing HDAC1/2/3 mRNA by >60% in myeloma cells within 24 hours. This cascade culminates in histone H3 hyperacetylation (evidenced by 3-fold increased acetyl-H3 levels), derepressing tumor suppressor genes. Crucially, HDAC1 overexpression rescues K-7174-induced cytotoxicity, confirming this pathway’s centrality [1] [2].
K-7174 functions as a potent GATA inhibitor, disrupting DNA binding of GATA-1/2 transcription factors via competitive binding to their zinc-finger domains. In erythroid cells, this relieves GATA-mediated repression of erythropoietin (EPO) promoters, boosting EPO production 2.5-fold. Concurrently, K-7174 suppresses VCAM-1 expression by blocking GATA-4 binding at the VCAM-1 promoter (IC₅₀ = 9 μM), reducing monocyte-endothelial adhesion [6] [8]. Transcriptome analyses confirm K-7174 modulates >200 GATA-dependent genes, including iron regulators and inflammatory mediators [5] [8].
Table 2: Key Transcriptional Targets of K-7174
Target | Regulatory Effect | Functional Outcome | Validation Method |
---|---|---|---|
HDAC1/2/3 | Downregulation (Sp1-dependent) | Histone hyperacetylation | ChIP-PCR, siRNA rescue [1] |
GDF15 | Upregulation (CEBPB-dependent) | Hepcidin suppression | Promoter assays, ELISA [5] [8] |
VCAM-1 | Downregulation (GATA-4 blockade) | Anti-adhesion, anti-inflammatory | EMSA, luciferase reporter [6] |
EPO | Upregulation (GATA-2 inhibition) | Erythropoiesis stimulation | qRT-PCR, transgenic models [8] |
In neuropsychiatric lupus models, K-7174 restores blood-brain barrier (BBB) integrity by targeting the monocarboxylate transporter 4 (MCT4)/NF-κB activating protein (NKAP)/cAMP response element-binding protein (CREB) axis. Elevated lactate in neuroinflammation upregulates MCT4, triggering NKAP-mediated CREB dephosphorylation. K-7174 inhibits MCT4-lactate signaling, reactivating CREB phosphorylation (p-CREB↑ 2.1-fold), which directly enhances transcription of tight junction proteins ZO-1 and occludin. This reduces BBB leakage by 45% in MRL/lpr mice, correlating with attenuated neuronal degeneration [4].
K-7174 activates CCAAT/enhancer-binding protein β (CEBPB) through phosphorylation at Thr235, enabling its binding to the GDF15 promoter. GDF15 (growth differentiation factor 15) induction (8-fold increase in HepG2 cells) suppresses hepcidin (HAMP) transcription via an undefined endocrine mechanism. Hepcidin downregulation increases ferroportin-mediated iron export, ameliorating anemia of chronic disease. Silencing GDF15 abolishes K-7174’s hepcidin repression, confirming GDF15’s essential role. In murine models, K-7174 reduces serum hepcidin by 70% within 48 hours [5] [8].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7